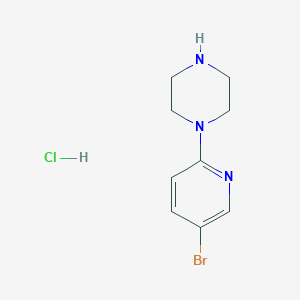

1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFURLGADYYNVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675407 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-40-8 | |

| Record name | Piperazine, 1-(5-bromo-2-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Foreword: The Utility of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic campaign often hinges on the strategic selection of its foundational components. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a prime example of such a strategic building block. It is not merely a static molecule but a versatile platform, engineered with two distinct and orthogonally reactive functional centers: a nucleophilic secondary amine within the piperazine ring and an electrophilic carbon-bromine bond on the pyridine ring. This dual-reactivity profile allows for sequential, controlled modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the discovery of novel therapeutics. This guide provides an in-depth examination of its core physicochemical properties, reactivity, and the analytical methodologies required for its reliable application in research and development.

Chemical Identity and Structural Characteristics

A precise understanding of a molecule's identity is the bedrock of reproducible science. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is identified by a unique set of internationally recognized codes and structural features.

-

Systematic Name: 1-(5-Bromo-2-pyridinyl)piperazine hydrochloride[1]

-

Common Synonyms: 1-(5-Bromopyridin-2-yl)piperazine HCl

-

Structural Representation (SMILES): BrC1=CN=C(N2CCNCC2)C=C1.[H]Cl[2][3]

The structure features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a piperazine ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1187386-40-8 | [1][3] |

| Molecular Formula | C₉H₁₃BrClN₃ | [2][3] |

| Molecular Weight | 278.58 g/mol | [1][2] |

| InChI | 1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H | [1] |

| InChIKey | ZFURLGADYYNVRE-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings. The hydrochloride salt form generally confers a higher melting point and improved aqueous solubility compared to the free base.

Table 2: Summary of Physical Properties

| Property | Observation / Value | Rationale & Implications |

|---|---|---|

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic bases. Color may indicate purity level. |

| Solubility | Freely soluble in water.[4] | The salt form is ionic, enhancing solubility in polar protic solvents like water and alcohols, which is advantageous for solution-based reactions and biological assays. |

| Storage | Store at room temperature under an inert atmosphere.[1][2][3] | The compound is hygroscopic and may be sensitive to oxidation or atmospheric CO₂ over time. Inert gas (N₂ or Ar) prevents degradation. |

| Purity | Commercially available with ≥95% or ≥98% purity.[1][3] | High purity is critical for avoiding side reactions and ensuring stoichiometric accuracy in subsequent synthetic steps. |

Note: Specific values for melting and boiling points are not consistently reported in publicly available literature, which is common for specialized chemical intermediates. Researchers should rely on the lot-specific Certificate of Analysis (CoA) for precise data.

Chemical Profile: A Tale of Two Reactivities

The synthetic utility of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride stems from the distinct reactivity of its two primary functional groups. This allows for a stepwise functionalization, a highly desirable trait in multi-step synthesis.

The Bromopyridine Moiety: A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the electron-deficient pyridine ring serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This position is the primary site for introducing molecular complexity.

-

Mechanism Rationale: The pyridine ring is inherently electron-poor, which facilitates oxidative addition of the C-Br bond to a low-valent metal catalyst (typically Palladium or Copper). This is the rate-determining step in many cross-coupling cycles.

-

Common Applications:

-

Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds, creating bi-aryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, linking to other nitrogenous scaffolds.[5]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

The Piperazine Moiety: A Nucleophilic Hub

The piperazine ring contains a secondary amine (N-H) that is a potent nucleophile.[4] The other nitrogen is tertiary and significantly less reactive due to its attachment to the aromatic ring.

-

Mechanism Rationale: The lone pair of electrons on the secondary nitrogen is readily available to attack electrophilic centers. As a hydrochloride salt, this amine is protonated. It must first be deprotonated with a suitable base (e.g., triethylamine, DIPEA) to unmask its nucleophilicity before reaction.

-

Common Applications:

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Caption: Dual reactivity of the core molecule.

Synthetic Pathway and Analytical Validation

General Synthesis Scheme

The most common and industrially scalable synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The piperazine acts as the nucleophile, displacing a halide from an electron-deficient pyridine ring.

Caption: Typical synthetic workflow for the title compound.

Protocol: Nucleophilic Aromatic Substitution

-

Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-bromopyrimidine (1.0 eq), piperazine (2-3 eq), a suitable base like potassium carbonate (2.0 eq), and acetonitrile as the solvent.[6][7][8]

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification (Free Base): Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified further by silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or DCM. Add a solution of HCl in ether (typically 2M) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization Protocol: Purity by HPLC

Ensuring the purity of the intermediate is paramount. A standard reverse-phase HPLC method is typically employed.

Protocol: HPLC Purity Analysis

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.[9]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% B to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 5% B and equilibrate.

-

-

Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The limit of detection (LOD) and limit of quantification (LOQ) should be established during method validation.[9]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is best obtained from the supplier, data from the free base and related bromopyridines provide a strong basis for risk assessment.[10][11]

-

Hazard Classification: The free base is classified as "Toxic if swallowed" (H301).[12] Skin and eye irritation are also potential hazards.[10][11]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][12]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Storing under an inert atmosphere is recommended for long-term stability.[2][3]

Caption: Core safety and handling requirements.

Conclusion

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined points of reactivity on the pyridine and piperazine rings provide a reliable and predictable platform for building complex target molecules. By understanding its fundamental properties, synthetic access, and analytical requirements as detailed in this guide, researchers can confidently and safely leverage this versatile intermediate to accelerate innovation in drug discovery and materials science.

References

-

1-(5-Bromopyridin-2-yl)piperazine hydrochloride. (n.d.). Lead Sciences. Retrieved January 18, 2026, from [Link]

-

Merchant, R. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. DOI:10.1039/D0SC02689A. Available at: [Link]

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved January 18, 2026, from [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

-

Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved January 18, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 18, 2026, from [Link]

-

Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of PharmTech Research. Retrieved January 18, 2026, from [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

-

Piperazine- and pyrimidine-containing drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. (2018). JSSCACS. Retrieved January 18, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 18, 2026, from [Link]

Sources

- 1. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride | 1187386-40-8 [sigmaaldrich.com]

- 2. 1187386-40-8|1-(5-Bromopyridin-2-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsscacs.edu.in [jsscacs.edu.in]

- 9. jocpr.com [jocpr.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

1-(5-Bromopyridin-2-yl)piperazine hydrochloride CAS 1187386-40-8 datasheet

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (CAS 1187386-40-8)

Introduction

1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a heterocyclic compound widely utilized as a key building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a bromopyridine moiety linked to a piperazine ring, represents a privileged scaffold found in a variety of biologically active molecules. As a pharmaceutical intermediate, it serves as a crucial starting material for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[2] This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic route, analytical characterization methods, safety protocols, and its applications for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt form of 1-(5-Bromopyridin-2-yl)piperazine enhances its stability and handling characteristics compared to the free base. The protonation of the piperazine nitrogen improves aqueous solubility, a desirable trait for reagents used in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 1187386-40-8 | [1][3][4][5] |

| Molecular Formula | C₉H₁₃BrClN₃ | [1][4] |

| Molecular Weight | 278.58 g/mol | [1][3][5] |

| Synonyms | 1-(5-bromo-2-pyridinyl)piperazine hydrochloride | [3][5] |

| Appearance | Typically a solid (form may vary) | [6] |

| Purity | Commonly available at ≥95% or ≥98% | [3][4] |

| Storage | Inert atmosphere, room temperature, protect from moisture and light | [1][3][7] |

| InChI Key | ZFURLGADYYNVRE-UHFFFAOYSA-N | [3][5] |

| SMILES | BrC1=CN=C(N2CCNCC2)C=C1.[H]Cl | [1][4] |

Synthesis and Mechanism

The synthesis of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by salt formation.[2] This pathway is favored due to the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly at the 2-position when a halogen is present.

Causality of Experimental Design:

-

Reactant Choice: 2,5-Dibromopyridine is an ideal starting material. The bromine atom at the 2-position is significantly more labile and susceptible to substitution by a nucleophile like piperazine compared to the bromine at the 5-position.

-

Solvent and Base: A polar aprotic solvent like acetonitrile or DMSO is used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is essential to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

-

Salt Formation: The final conversion to the hydrochloride salt is critical. It is achieved by treating the free base with hydrochloric acid. This step not only purifies the product through precipitation or crystallization but also yields a more stable, less reactive, and often more easily handled solid.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, add piperazine (1.1 equivalents) and a suitable solvent such as acetonitrile.

-

Addition of Reactants: Add 2,5-dibromopyridine (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents) to the flask under an inert atmosphere (e.g., nitrogen).

-

Heating: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with water and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purification (Optional): The crude product can be purified by silica gel column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl in ether (or a similar solvent) dropwise with stirring.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Analytical Characterization

A robust analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound. Each technique provides orthogonal information, ensuring a comprehensive quality assessment.

Caption: Standard analytical workflow for compound validation.

-

¹H NMR Spectroscopy: This technique is used to confirm the molecular structure. The expected spectrum would show characteristic signals for the three distinct protons on the bromopyridine ring and the eight protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.[9] The analysis would be expected to show a protonated molecular ion [M+H]⁺ corresponding to the free base (C₉H₁₂BrN₃) at approximately m/z 242.12, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or TFA) would effectively separate the main product from any starting materials or byproducts. Purity is determined by the relative area of the product peak.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to aromatic protons (pyridin-yl) and aliphatic protons (piperazin-yl) in the correct ratio. |

| LC-MS (ESI+) | [M+H]⁺ for the free base at m/z ≈ 242.12, with a Br isotope pattern. |

| HPLC | A single major peak indicating a purity of ≥98%. |

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Run a linear gradient (e.g., from 5% B to 95% B over 10 minutes) at a flow rate of 1.0 mL/min.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analysis: Integrate the peak areas to calculate the purity of the compound as a percentage of the total peak area.

Handling, Storage, and Safety

Proper handling and storage are imperative to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[7][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid formation of dust and aerosols.[10] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[11][12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.[1][4]

-

Safety: While a specific MSDS for this compound should always be consulted, related bromopyridine and piperazine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7][13][14] They may cause severe skin and eye irritation or damage.[7][13]

Applications in Research and Development

The 1-(5-Bromopyridin-2-yl)piperazine scaffold is of significant interest to medicinal chemists. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. These reactions allow for the strategic introduction of diverse chemical moieties to build molecular complexity and modulate pharmacological properties. The piperazine ring provides a key point for substitution to interact with biological targets and can improve the pharmacokinetic profile of a drug candidate.

Caption: Role as a versatile scaffold in drug synthesis.

This building block is frequently employed in the synthesis of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. Its structural features allow for the development of molecules that can fit into the ATP-binding pocket of these enzymes.

References

-

1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Lead Sciences. [Link]

-

1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride. A2W Pharma. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Supporting Information - H NMR Spectrum. The Royal Society of Chemistry. [Link]

-

1-(5-Bromopyridin-2-yl)-4-(but-3-en-1-yl)piperazine. PubChem. [Link]

-

Safety Data Sheet. AA Blocks. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- 2-bromopyridine synthesis method.

-

2-Amino-5-bromopyridine. PubChem. [Link]

Sources

- 1. 1187386-40-8|1-(5-Bromopyridin-2-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride | 1187386-40-8 [sigmaaldrich.com]

- 4. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. 1-(5-Bromopyridin-2-yl)piperazine hydrochloride | 1187386-40-8 [sigmaaldrich.com]

- 6. 5-Bromo-2-(piperazin-1-yl)pyridine | CymitQuimica [cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. echemi.com [echemi.com]

- 11. aablocks.com [aablocks.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

proposed mechanism of action for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

An In-depth Technical Guide to the Proposed Mechanism of Action for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Based on a comprehensive analysis of its structural features—specifically the presence of a piperazine ring linked to a bromopyridinyl moiety—we hypothesize that this compound primarily functions as a modulator of central nervous system (CNS) neurotransmitter receptors. The piperazine scaffold is a well-established pharmacophore in numerous CNS-active drugs, known to interact with a variety of receptors, most notably dopamine and serotonin receptors.[1][2] This guide will explore the putative interactions of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride with these receptors, the potential downstream signaling cascades, and provide a detailed experimental framework for the validation of these hypotheses. The ultimate goal is to furnish researchers and drug development professionals with a robust, scientifically-grounded roadmap for elucidating the pharmacological profile of this and similar compounds.

Introduction: The Prominence of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[3][4] Its unique physicochemical properties, including a large polar surface area and the ability to act as both hydrogen bond donors and acceptors, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3] Numerous FDA-approved drugs across various therapeutic areas contain the piperazine moiety, with a significant representation in agents targeting the CNS.[1]

Derivatives of piperazine have been extensively investigated for their interactions with neurotransmitter receptors, particularly dopamine (D) and serotonin (5-HT) receptors.[2] The substitution pattern on the piperazine ring plays a crucial role in determining the compound's affinity and selectivity for different receptor subtypes.[2] The subject of this guide, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, is an arylpiperazine, a class of compounds renowned for its diverse pharmacological effects on the CNS.[1]

Proposed Primary Pharmacological Targets

Based on extensive structure-activity relationship (SAR) studies of analogous arylpiperazine compounds, we propose that 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a multi-target ligand with a primary affinity for the following receptors:

-

Dopamine D2-like Receptors (D2, D3, D4): The 1,4-disubstituted aromatic piperazine structure is a classic pharmacophore for D2-like receptor antagonists, which are fundamental in the treatment of schizophrenia.[5] It is hypothesized that the bromopyridinyl moiety of the compound will engage with the binding pocket of these G-protein coupled receptors (GPCRs).

-

Serotonin 5-HT1A Receptors: Many arylpiperazines exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists.[6] This interaction is a key component in the mechanism of several anxiolytic and antidepressant drugs.[7]

-

Serotonin 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics.[8] The structural characteristics of 1-(5-Bromopyridin-2-yl)piperazine suggest a potential interaction with this receptor.

Hypothesized Signaling Pathways

Interaction of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride with its proposed targets is expected to modulate downstream intracellular signaling cascades.

Dopaminergic Signaling

Agonist binding to D2-like receptors typically leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] As a putative antagonist or partial agonist, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride would be expected to block or attenuate this effect of endogenous dopamine.

Caption: Figure 1: Proposed antagonistic action on the D2 receptor signaling pathway.

Serotonergic Signaling

The 5-HT1A receptor also couples to Gαi/o, leading to the inhibition of adenylyl cyclase.[10] If 1-(5-Bromopyridin-2-yl)piperazine hydrochloride acts as a 5-HT1A agonist or partial agonist, it would mimic or partially mimic the effects of serotonin, leading to a decrease in cAMP. Conversely, the 5-HT2A receptor couples to Gαq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. Antagonism at this receptor would block this cascade.

Caption: Figure 2: Dual proposed actions on 5-HT1A and 5-HT2A receptor pathways.

Experimental Validation Framework

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is essential. This framework is designed to first establish target engagement and then elucidate the functional consequences of this interaction.

Caption: Figure 3: A tiered approach for mechanism of action validation.

Tier 1: Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride for the proposed dopamine and serotonin receptor subtypes.

Methodology: Radioligand Binding Assays

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A).

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of membrane preparations using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

Incubate a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) with the membrane preparation.

-

Add increasing concentrations of the unlabeled test compound, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data Summary:

| Receptor Subtype | Radioligand | Hypothetical Ki (nM) for 1-(5-Bromopyridin-2-yl)piperazine HCl |

| Dopamine D2 | [³H]-Spiperone | 1 - 50 |

| Dopamine D3 | [³H]-Spiperone | 10 - 100 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 5 - 75 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 10 - 150 |

Tier 2: In Vitro Functional Activity

Objective: To characterize the functional activity of the compound at the target receptors (i.e., as an agonist, antagonist, or partial agonist).

Methodology: GTPγS Binding and cAMP Assays

-

[³⁵S]-GTPγS Binding Assay (for Gi/o-coupled receptors):

-

This assay measures the activation of G-proteins upon receptor stimulation.

-

Incubate receptor-expressing membranes with GDP, [³⁵S]-GTPγS, and varying concentrations of the test compound.

-

For antagonist mode, perform the assay in the presence of a known agonist (e.g., dopamine or serotonin).

-

Measure the incorporation of [³⁵S]-GTPγS into the G-proteins.

-

Agonists will stimulate binding, while antagonists will block agonist-stimulated binding.

-

-

cAMP Accumulation Assay (for Gi/o-coupled receptors):

-

Use a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Treat intact cells expressing the target receptor with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound.

-

For antagonist mode, co-treat with a known agonist.

-

Measure the intracellular cAMP levels.

-

Agonists will inhibit forskolin-stimulated cAMP production; antagonists will reverse the effect of an agonist.

-

Expected Data Summary:

| Receptor | Assay | Functional Mode | Hypothetical EC50/IC50 (nM) | Hypothetical Emax (%) |

| Dopamine D2 | cAMP | Antagonist | 20 - 100 | N/A (reverses agonist) |

| Serotonin 5-HT1A | GTPγS | Partial Agonist | 30 - 150 | 40 - 60 |

| Serotonin 5-HT2A | Calcium Flux | Antagonist | 50 - 200 | N/A (reverses agonist) |

Conclusion and Future Directions

The structural features of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride strongly suggest its potential as a multi-target modulator of key CNS neurotransmitter systems, specifically dopaminergic and serotonergic pathways. The proposed mechanism of action—centered on interactions with D2, 5-HT1A, and 5-HT2A receptors—provides a solid foundation for its further pharmacological characterization. The experimental framework outlined in this guide offers a systematic and robust approach to validate these hypotheses, determine the compound's precise functional activities, and elucidate its downstream signaling effects. Successful validation of this proposed mechanism would position 1-(5-Bromopyridin-2-yl)piperazine hydrochloride as a promising lead compound for the development of novel therapeutics for psychiatric disorders such as schizophrenia or depression.[8][11] Subsequent investigations should focus on in vivo animal models to assess its behavioral effects, pharmacokinetic profile, and safety.

References

- Assembly of 2-substituted piperazines 1 (a) and fused piperazine... - ResearchGate.

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

1-(5-Bromopyridin-2-yl)piperazine hydrochloride - Lead Sciences. Available at: [Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC - PubMed Central. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. Available at: [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. Available at: [Link]

-

Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed. Available at: [Link]

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Europub [europub.co.uk]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-(5-Bromopyridin-2-yl)piperazine Hydrochloride in Early Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate chess game of drug discovery, every move—and every molecule—counts. The selection of a starting scaffold is a pivotal decision that can dictate the trajectory of an entire research program. It is not merely about finding a molecule that binds; it is about selecting a versatile platform that can be meticulously sculpted to enhance potency, refine selectivity, and optimize pharmacokinetic properties. This guide is dedicated to one such platform: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. We will dissect its chemical logic, explore its synthetic potential, and provide a field-proven perspective on its application, moving beyond simple protocols to explain the causality behind the critical decisions made in an early-stage discovery campaign.

The Pyridinylpiperazine Core: A "Privileged Scaffold" by Design

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for diverse biological targets.[1][2] The pyridinylpiperazine motif is a quintessential example of such a scaffold, and its prevalence in clinically successful drugs is a testament to its utility.[1][3]

-

The Piperazine Ring: This six-membered heterocycle is far more than a simple linker. Its two nitrogen atoms provide a unique combination of properties.[4] It often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[4][5] The basicity of the piperazine nitrogens can be tuned, and they serve as excellent hydrogen bond acceptors and donors, facilitating strong interactions with protein targets.[4]

-

The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in numerous therapeutic agents.[6] The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor and can significantly influence the molecule's solubility and metabolic profile.[6]

The fusion of these two rings in 1-(5-Bromopyridin-2-yl)piperazine hydrochloride creates a synergistic building block, but it is the strategic placement of the bromine atom that elevates it to a high-value intermediate for library synthesis and lead optimization.

Core Chemical Attributes and Synthetic Strategy

The efficacy of a building block is defined by its inherent properties and its potential for controlled, predictable modification.

Physicochemical Data Summary

A foundational understanding of the molecule's properties is critical for its effective use in both synthesis and biological assays.

| Property | Value (Hydrochloride Salt) | Rationale for Importance in Drug Discovery |

| Molecular Formula | C₉H₁₃BrClN₃ | Defines elemental composition and isotopic pattern for mass spectrometry. |

| Molecular Weight | ~280.58 g/mol | Falls within the desirable range for fragment-based and lead-like libraries. |

| Key Functional Groups | Bromopyridine, Secondary Piperazine Amine | Provides two distinct and orthogonal handles for chemical modification. |

| Solubility | Generally soluble in aqueous media | The hydrochloride salt form enhances solubility, simplifying the preparation of stock solutions for high-throughput screening (HTS). |

| pKa | (Estimated) ~8-9 (piperazine N) | The basicity of the piperazine nitrogen is crucial for target interaction (salt bridges) and influences ADME properties. |

The Bromine Atom: A Gateway to Chemical Diversity

The bromine atom at the 5-position of the pyridine ring is not a passive feature; it is an active invitation for synthetic exploration. It serves as a highly reliable electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic and predictable introduction of a vast array of chemical groups, a cornerstone of any structure-activity relationship (SAR) study.

Logical Workflow: Library Generation via Suzuki-Miyaura Coupling

The following workflow illustrates a rational approach to rapidly generate a diverse library of analogues from the core scaffold. The choice of a Suzuki coupling is deliberate; it is known for its functional group tolerance, broad substrate scope, and generally mild reaction conditions, making it a workhorse in medicinal chemistry.

Caption: Rational workflow for library synthesis using the core scaffold.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed to be self-validating, with clear steps for reaction monitoring and product verification.

-

Reagent Preparation & Stoichiometry:

-

To a flame-dried microwave vial equipped with a magnetic stir bar, add 1-(5-Bromopyridin-2-yl)piperazine hydrochloride (1.0 eq), the selected arylboronic acid (1.2-1.5 eq), and a suitable base, typically potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-scaffold. The base is crucial for activating the boronic acid and neutralizing the generated acid.

-

-

Catalyst & Solvent Addition:

-

Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent oxidation and deactivation of the palladium catalyst.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Causality: Inert atmosphere is non-negotiable for most Pd(0) catalysts. The solvent choice provides a medium that solubilizes both the organic and inorganic reagents.

-

-

Reaction Execution & Monitoring:

-

Seal the vial and heat the mixture to 80-100 °C, either in a standard heating block or a microwave reactor for accelerated reaction times.

-

Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Causality: Monitoring prevents unnecessary heating that could lead to byproduct formation and ensures the reaction has reached completion before initiating workup.

-

-

Workup & Purification:

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with water and brine to remove inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue using flash column chromatography on silica gel.

-

Causality: This standard aqueous workup is designed to efficiently remove the base, catalyst remnants, and boronic acid byproducts, providing a cleaner product for the final purification step.

-

-

Structural Validation:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Causality: Unambiguous structural confirmation is the final gatekeeper of quality, ensuring that the molecule being sent for biological testing is indeed the intended compound.

-

Application in a Target-Focused Discovery Program: A Kinase Inhibitor Case Study

The pyridinylpiperazine scaffold is a frequent feature in kinase inhibitors, as it can effectively mimic the hinge-binding interactions of the native ATP ligand.[5] Let's consider a hypothetical program targeting a Receptor Tyrosine Kinase (RTK) implicated in cancer.

Mechanism of Action: Kinase Inhibition

Our synthesized analogues aim to compete with ATP for the binding site on the target kinase, thereby inhibiting the downstream signaling cascade that leads to cell proliferation.

Caption: Simplified signaling pathway showing competitive kinase inhibition.

A Self-Validating Screening Cascade

Once a library is synthesized, a rigorous and logical screening cascade is essential to identify promising hits and validate their activity.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a pillar in the edifice of modern medicinal chemistry. Its recognition as a "privileged scaffold" is empirically validated by its presence in a vast number of FDA-approved drugs across a wide spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] This guide provides a comprehensive exploration of the piperazine moiety, delving into its fundamental physicochemical properties, synthetic versatility, and its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Scaffold

The prevalence of the piperazine moiety in drug discovery is not coincidental; it is a direct consequence of its unique and tunable characteristics that favorably influence drug-like properties.[1][2]

Core Physicochemical Properties: The adaptable structure of piperazine enables strategic modifications to achieve desired pharmacological effects.[3][4] Key attributes include:

-

Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values, which allows it to be protonated under physiological conditions. This basicity is instrumental in forming stable salts, a common strategy to enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1]

-

Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the water solubility of the parent molecule. This can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3]

-

Conformational Rigidity and Flexibility: The piperazine ring predominantly adopts a stable chair conformation. This conformational rigidity can be advantageous in drug design by pre-organizing substituents in a defined spatial orientation, which can enhance binding affinity and specificity for a biological target.[1] Concurrently, it can serve as a flexible linker between different pharmacophoric elements.[5]

Synthetic Versatility: A Gateway to Chemical Diversity

The chemical reactivity of the piperazine ring provides a versatile platform for generating extensive libraries of derivatives.[5] The two nitrogen atoms offer distinct sites for functionalization, enabling the introduction of a wide array of substituents to modulate pharmacological activity and physicochemical properties.

General Synthetic Workflow for Piperazine-Based Drug Candidates

The discovery and development of piperazine-containing drug candidates typically follow a structured, multi-step process that integrates chemical synthesis with biological evaluation.

A crucial aspect of this workflow is the synthetic accessibility of diverse piperazine derivatives. A general and widely employed method for the synthesis of N-substituted piperazines is the nucleophilic substitution reaction between piperazine and an appropriate electrophile.

Experimental Protocol: Synthesis of N-Arylpiperazines

This protocol outlines a standard procedure for the synthesis of N-arylpiperazine derivatives, a common structural motif in many CNS-active drugs.

Materials:

-

Piperazine (or a mono-N-protected piperazine)

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Therapeutic Applications of Piperazine-Containing Compounds

The versatility of the piperazine scaffold is reflected in the broad range of therapeutic areas where its derivatives have made a significant impact.[2][6][7]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of various neurotransmitter receptors.[8]

Mechanism of Action: Many CNS-active piperazines function by interacting with serotonin (5-HT) and dopamine (D₂) receptors.[1] The piperazine moiety often acts as a scaffold to correctly position key pharmacophoric elements, such as an aryl group, for optimal receptor binding.

Examples of CNS-Active Piperazine Drugs:

| Drug | Therapeutic Class | Key Target(s) |

| Olanzapine | Antipsychotic | D₂, 5-HT₂A Receptors |

| Ziprasidone | Antipsychotic | D₂, 5-HT₂A, 5-HT₁D, 5-HT₁A Receptors |

| Aripiprazole | Antipsychotic | D₂ (partial agonist), 5-HT₁A (partial agonist), 5-HT₂A (antagonist) |

| Buspirone | Anxiolytic | 5-HT₁A Receptor (partial agonist) |

| Vortioxetine | Antidepressant | Serotonin Transporter (SERT) inhibitor, 5-HT receptor modulator |

Oncology

In the realm of cancer therapy, the piperazine scaffold is a key component of numerous targeted therapies, particularly kinase inhibitors.[9]

Mechanism of Action: The piperazine ring frequently serves as a linker, connecting pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be exploited to form a salt bridge with acidic residues, such as aspartate, in the hinge region of the kinase, thereby enhancing binding affinity.[1]

Imatinib (Gleevec): A Case Study: Imatinib, a revolutionary drug for the treatment of chronic myeloid leukemia (CML), features a piperazine moiety that plays a crucial role in its activity. The terminal N-methylpiperazine group enhances solubility and oral bioavailability.

Infectious Diseases

Piperazine derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.[6][10]

Antiviral Activity: Certain piperazine-containing compounds have shown inhibitory activity against various viruses, including human immunodeficiency virus (HIV) and noroviruses.[10][11] For instance, some derivatives have been found to be potent HIV-1 inhibitors with EC₅₀ values in the nanomolar range.[10]

Antimicrobial Activity: The piperazine nucleus has been incorporated into various scaffolds to generate compounds with antibacterial and antifungal properties.[12][13]

Structure-Activity Relationships (SAR) and Quantitative Data

The systematic modification of the piperazine scaffold and the analysis of the resulting changes in biological activity are fundamental to the drug discovery process.[3][4]

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to correlate the physicochemical properties of piperazine derivatives with their biological activities.[14] For example, in the development of antidepressants, descriptors such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) have been used to model the inhibition of serotonin and norepinephrine reuptake.[14]

Binding Affinities of Piperazine Derivatives: The following table summarizes the binding affinities (Ki) of representative piperazine-containing drugs for their primary targets.

| Compound | Target | Ki (nM) | Therapeutic Indication |

| Aripiprazole | 5-HT₁A | 1.7 | Schizophrenia, Bipolar Disorder |

| 5-HT₂A | 3.4 | ||

| Vortioxetine | 5-HT₇ | 1.9 | Major Depressive Disorder |

| 5-HT₁A | 15 | ||

| 5-HT₂A | 19 | ||

| Lurasidone | 5-HT₂A | 0.47 | Schizophrenia, Bipolar Depression |

| 5-HT₇ | 0.49 | ||

| D₂ | 1.9 | ||

| Buspirone | 5-HT₁A | 1.1 | Anxiety |

| D₂ | 50 | ||

| Flesinoxan | 5-HT₁A | 0.32 | Antidepressant (research) |

Data compiled from BenchChem technical guide.[15]

Conclusion and Future Perspectives

The piperazine scaffold continues to be an invaluable tool in medicinal chemistry, offering a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to interact with a diverse range of biological targets.[1][5] Its "privileged" status is well-earned, as evidenced by the large number of clinically successful drugs that incorporate this versatile heterocycle.

Future research will likely focus on the continued exploration of novel piperazine derivatives with improved potency, selectivity, and pharmacokinetic profiles. The strategic application of advanced synthetic methodologies, including C-H functionalization, will enable the generation of previously inaccessible chemical space.[16] Furthermore, the ability of the piperazine scaffold to engage in polypharmacology can be strategically harnessed to design multi-target ligands for the treatment of complex multifactorial diseases such as neurodegenerative disorders and cancer.[1] By continuing to leverage the unique attributes of this remarkable scaffold, the scientific community is well-positioned to accelerate the development of the next generation of innovative therapeutics.

References

-

Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Ingenta Connect. [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry. [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

-

Asif, M. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Retrieved from [Link]

-

Romanelli, M. N. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Ingenta Connect. [Link]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemistry & Biodiversity. [Link]

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

-

Asif, M. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

-

Piperazine: the molecule of diverse pharmacological importance. (2025). ResearchGate. [Link]

-

de Oliveira, R. S., de Oliveira, T. A., de Freitas, R. M., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 595-609. [Link]

-

Goel, K. K., Singhal, P., Marianesan, A. B., Pandey, S. K., Kumar, R., Singh, T. G., Tyagi, Y., Gaidhane, S., Singh, M. P., & Dwivedi, A. R. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ACS Omega. [Link]

-

Ferla, S., Garon, D., & Brancale, A. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5220. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). PubMed. [Link]

-

Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. [Link]

-

Goel, K. K., Singhal, P., Marianesan, A. B., Pandey, S. K., Kumar, R., Singh, T. G., Tyagi, Y., Gaidhane, S., Singh, M. P., & Dwivedi, A. R. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ACS Publications. [Link]

-

Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. (2023). PubMed. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of ChemTech Research. [Link]

-

D'Ambra, C., & Scola, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6013. [Link]

-

Tichy, T., et al. (2014). Inhibition of Noroviruses by Piperazine Derivatives. ACS Medicinal Chemistry Letters, 5(7), 819-823. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

-

Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. [Link]

-

Pei, S., Chen, J., Yang, J., Lai, L., Huang, X., Xu, M., & Chen, J. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry, 20(6), 501-506. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2023). PubMed Central. [Link]

-

Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. (n.d.). ResearchGate. [Link]

-

Structures of anticancer piperazine derivatives of natural compounds. (n.d.). ResearchGate. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

-

Sipos, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(15), 5786. [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543. [Link]

-

European Medicines Agency. (n.d.). Piperazine Summary Report (3). [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

-

Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. (2013). PubMed. [Link]

-

Romanelli, M. N. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 16(11), 1279-1290. [Link]

-

Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). PubMed. [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 11. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

Unveiling the Neurological Landscape of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride: A Technical Guide to Target Identification and Validation

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of potential neurological targets of the novel compound, 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. Given the absence of extensive public-domain data on this specific molecule, this document serves as an expert-driven roadmap for its initial characterization. By leveraging established principles of neuropharmacology and structure-activity relationships, we will dissect the compound's core structural motifs—the piperazine and bromopyridine moieties—to hypothesize a range of plausible central nervous system (CNS) targets. Subsequently, we will detail a robust, self-validating experimental workflow, encompassing in silico, in vitro, and ex vivo methodologies, designed to systematically identify, validate, and characterize the compound's mechanism of action. This guide is intended to provide researchers with both the conceptual framework and the practical protocols necessary to unlock the therapeutic potential of this and other novel chemical entities.

Introduction: Deconstructing 1-(5-Bromopyridin-2-yl)piperazine hydrochloride

The compound 1-(5-Bromopyridin-2-yl)piperazine hydrochloride is a small molecule featuring two key pharmacophores: a piperazine ring and a brominated pyridine ring. While direct pharmacological data for this specific hydrochloride salt is scarce, the constituent moieties are well-represented in a multitude of CNS-active agents. This structural precedent forms the logical foundation for a systematic investigation into its neurological targets.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide array of neurological receptors.[1][2] Arylpiperazine derivatives, in particular, are renowned for their diverse activities, with many approved drugs and clinical candidates targeting various CNS disorders.[3]

The bromopyridine moiety also plays a critical role. Pyridine-containing compounds are considered "privileged scaffolds" in drug discovery due to their presence in numerous bioactive molecules.[4] The nitrogen atom within the pyridine ring can significantly influence the pharmacological profile of a drug.[5] Halogenation, in this case with bromine, can further modulate binding affinity, selectivity, and metabolic stability.

Therefore, the logical starting point for our investigation is to hypothesize that 1-(5-Bromopyridin-2-yl)piperazine hydrochloride will exhibit affinity for targets commonly associated with these structural components, primarily within the monoaminergic systems.

Hypothesis Generation: Potential Neurological Targets

Based on the structure-activity relationships of analogous compounds, we can postulate a primary and secondary tier of potential targets for 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.

Primary Hypothesized Targets:

-

Serotonin (5-HT) Receptors: The arylpiperazine motif is a classic pharmacophore for various 5-HT receptor subtypes. Phenylpiperazines, for instance, are known to act as serotonin (5-HT2) reuptake inhibitors and receptor blockers.[6] We hypothesize high to moderate affinity for 5-HT1A, 5-HT2A, and potentially other 5-HT subtypes like 5-HT6.[4][5][7][8]

-

Dopamine (D) Receptors: Many antipsychotic and psychoactive arylpiperazines exhibit affinity for dopamine D2 and D3 receptors.[9][10] It is plausible that our compound of interest will interact with these receptors, either as an agonist, antagonist, or partial agonist.[6][11]

Secondary Hypothesized Targets:

-

Adrenergic (α) Receptors: Certain pyridinylpiperazine derivatives have been shown to be potent and selective antagonists of α2-adrenoceptors, while others interact with α1-adrenoceptors.[12][13]

-

Monoamine Transporters: While direct receptor binding is common for arylpiperazines, interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) cannot be ruled out.

This prioritized list of potential targets will guide our initial screening cascade.

A Multi-Tiered Research Workflow for Target Identification and Validation

To systematically investigate the neurological targets of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride, we propose a three-tiered experimental approach. This workflow is designed to progress from broad, high-throughput screening to more focused, functional characterization.

Caption: Signaling pathways for GPCR functional assays.

3.2.2. High-Throughput Electrophysiology (Ion Channels)

-

Objective: To assess the modulatory effects of the compound on relevant ion channels.

-

Methodology: Utilize automated patch-clamp systems (e.g., Patchliner, QPatch) to record ion channel currents from cells expressing the target channel in the presence of varying concentrations of the compound. [14][15]This allows for rapid determination of inhibition or activation potencies. [16]

Tier 3: Cellular and Ex Vivo Validation

The final tier of in vitro characterization involves graduating from recombinant cell lines to more physiologically relevant systems.

3.3.1. Primary Neuronal Culture Assays

-

Objective: To evaluate the compound's effect on synaptic function and neuronal viability in a native cellular environment.

-

Methodology:

-

Culture: Isolate and culture primary neurons from relevant brain regions (e.g., hippocampus, cortex).

-

Treatment: Expose the neuronal cultures to the compound.

-

Assays:

-

Multi-electrode Array (MEA): Record spontaneous and evoked electrical activity to assess effects on network firing and bursting.

-

Immunocytochemistry: Stain for markers of synaptic plasticity (e.g., c-Fos, pCREB) or neuronal health (e.g., MAP2, NeuN).

-

-

3.3.2. Ex Vivo Brain Slice Electrophysiology

-

Objective: To study the compound's effects on intact neural circuits.

-

Protocol: Field Potential Recording

-

Slice Preparation: Prepare acute brain slices from rodents.

-

Recording: Place the slice in a recording chamber and position a stimulating electrode in an afferent pathway and a recording electrode in a target region (e.g., Schaffer collaterals to CA1 in the hippocampus).

-

Perfusion: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the test compound.

-

Stimulation & Recording: Deliver electrical stimuli and record field excitatory postsynaptic potentials (fEPSPs).

-

Analysis: Analyze changes in synaptic strength (e.g., long-term potentiation, LTP) and basal synaptic transmission.

-

Data Interpretation and Future Directions

The culmination of this three-tiered approach will yield a comprehensive pharmacological profile of 1-(5-Bromopyridin-2-yl)piperazine hydrochloride. The data will reveal not only its primary molecular target(s) but also its functional activity and effects on neuronal circuitry.

A successful outcome would be the identification of a high-affinity interaction with a specific receptor subtype, coupled with potent functional activity and a demonstrable effect on neuronal signaling. For example, a compound that is a potent 5-HT1A partial agonist with a clean off-target profile could be a candidate for development as an anxiolytic or antidepressant.

The insights gained from this in-depth guide will provide a solid foundation for subsequent in vivo studies to investigate the compound's behavioral effects, pharmacokinetic/pharmacodynamic relationships, and therapeutic potential.

References

-

E. T. Sághy, et al. (2015). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 232(15), 2781–2791. [Link]

-

Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022). Journal of Biomolecular Structure and Dynamics, 40(8), 3489–3503. [Link]

-